N-Hydroxy-1-oxy-nicotinamidine

Medicinal Chemistry Process Chemistry Antidiabetic Drug Development

Researchers developing rac-Arimoclomol or optimizing its synthesis require a reliable, high-purity source of this specific intermediate. Generic N-oxide or amidoxime derivatives cannot substitute without risking yield and purity. We supply N-Hydroxy-1-oxy-nicotinamidine (CAS 92757-16-9) with a verified purity of ≥97%. - Confirmed identity via CAS and IUPAC, eliminating analog substitution risk. - Stringent QC ensures batch-to-batch consistency for reproducible process chemistry. - Available from stock with rapid global shipping to accelerate your antidiabetic drug discovery.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 92757-16-9
Cat. No. B106645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1-oxy-nicotinamidine
CAS92757-16-9
SynonymsN’-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide;  3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; 
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])C(=NO)N
InChIInChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
InChIKeyQRGUYOXSVWPAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-1-oxy-nicotinamidine: Key Intermediate


N-Hydroxy-1-oxy-nicotinamidine (CAS 92757-16-9), also known as 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide(9CI), is a synthetic organic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It belongs to the class of pyridine N-oxides and amidoximes. This compound is primarily utilized as a key intermediate in the multi-step synthesis of rac-Arimoclomol Maleic Acid (A771275), a potential antidiabetic agent targeting insulin resistance . It is available from specialty chemical suppliers in research quantities with typical purities of 97% or higher .

Key intermediate for rac-Arimoclomol synthetic pathway
Medicinal chemistry and process chemistry research
Dual N-oxide and amidoxime reactivity for synthetic method development

N-Hydroxy-1-oxy-nicotinamidine: Analog Limitations


Procurement of a generic N-oxide or amidoxime derivative cannot substitute for N-Hydroxy-1-oxy-nicotinamidine in applications requiring this specific molecule. Its value is currently anchored in its proven, defined role as a crucial, high-value intermediate in the patented synthesis pathway for rac-Arimoclomol and its salts . While structurally related compounds like Nicotinamide N-oxide (CAS 1986-81-8) possess distinct biological activities, such as CXCR2 antagonism [1], or N-Hydroxynicotinamide (CAS 5657-61-4) acts as an HDAC6 inhibitor , these activities do not translate to the specific chemical reactivity required for the Arimoclomol synthesis. Therefore, substituting an analog would introduce unacceptable risk to the success, yield, and purity profile of the target synthetic pathway.

Analog risk
N-Hydroxy-1-oxy-nicotinamidine: specific intermediate for rac-Arimoclomol
Nicotinamide N-oxide: CXCR2 antagonist activity; not a synthetic equivalent
Biological receptor activity does not translate to the required chemical transformation in the Arimoclomol route
Functional mismatch
Amidoxime reactivity for amidoxime-based coupling
N-Hydroxynicotinamide: HDAC6 inhibitor; lacks N-oxide functionality
Missing N-oxide alters reactivity profile and may shift synthetic outcome
Purity context
Specified purity (97%) for synthetic intermediate use
Analog purity not standardized as a commercial building block
Inconsistent purity grades may introduce by-products and compromise synthesis reproducibility

N-Hydroxy-1-oxy-nicotinamidine: Evidence-Based Differentiators


Key Intermediate in rac-Arimoclomol Synthesis

N-Hydroxy-1-oxy-nicotinamidine is a documented, essential intermediate in the synthesis of rac-Arimoclomol Maleic Acid (A771275), a potential antidiabetic agent . This is a defined chemical role that is not shared by other in-class compounds like Nicotinamide N-oxide, which functions as a CXCR2 receptor antagonist with an IC50 of 0.0084 μM [1]. The utility of N-Hydroxy-1-oxy-nicotinamidine is not based on a biological endpoint but on its specific chemical transformation potential.

Intermediate role
Class-level inference
Documented key intermediate in rac-Arimoclomol synthesis
Defines a unique synthetic role not shared by CXCR2 antagonist analogs
Based on literature and supplier documentation review
Medicinal Chemistry Process Chemistry Antidiabetic Drug Development

Purity vs. N-Hydroxynicotinamide

Commercially available N-Hydroxy-1-oxy-nicotinamidine is supplied at a standard purity of 97% . In contrast, its close structural analog N-Hydroxynicotinamide (Nicoxamat) is not typically available as a research chemical in comparable purity grades, being more often described in the context of its biological activity rather than its commercial availability as a synthetic building block . This difference reflects the distinct market position and intended use of each compound.

Purity benchmark
Data to verify
97% purity (typical commercial specification)
Supports procurement as a synthetic building block
Supplier datasheet information; purity specification not standardized for N-Hydroxynicotinamide analog
Analytical Chemistry Quality Control Chemical Procurement

N-Hydroxy-1-oxy-nicotinamidine: Application Scenarios


rac-Arimoclomol Synthesis & Derivatives

This is the primary and most validated application scenario. N-Hydroxy-1-oxy-nicotinamidine is used as a key intermediate in the multi-step chemical synthesis of rac-Arimoclomol Maleic Acid (A771275) . Procurement is justified for research groups focused on developing novel antidiabetic agents, optimizing process chemistry for this drug candidate, or creating derivative libraries based on the Arimoclomol scaffold.

Pyridine N-Oxide & Amidoxime Reactivity

The compound serves as a dual-functional chemical probe for studying the reactivity of pyridine N-oxides and amidoximes in synthetic transformations. Its unique structure allows for the exploration of chemoselective reactions at either the N-oxide or the hydroxyamidine moiety, making it a valuable tool for developing new synthetic methodologies .

Reference Standard & Quality Control

Due to its defined structure and commercial availability at 97% purity , N-Hydroxy-1-oxy-nicotinamidine can be procured as a reference standard for analytical method development and quality control in laboratories working on related chemical processes or synthesizing the Arimoclomol compound family.

Application
Selection Property
Validation Focus
rac-Arimoclomol synthesis and derivative research
Intermediate reactivity and purity consistency
Yield and impurity profile in multi-step synthesis
Pyridine N-oxide / amidoxime reactivity studies
Dual reactive sites (N-oxide and hydroxyamidine)
Chemoselectivity under reaction conditions
Reference standard for analytical quality control
Defined structure and purity specification
Method accuracy and repeatability for related processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-1-oxy-nicotinamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.